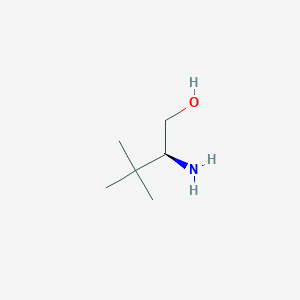

L-tert-Leucinol

描述

属性

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBULSURVMXPBNA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920704 | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112245-13-3 | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112245-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

I₂/NaBH₄-Mediated Reduction

The most direct method involves reducing L-tert-leucine using I₂ and NaBH₄ in methanol. This one-pot procedure leverages in situ generation of HI, which protonates the carboxylate group, enabling borohydride to reduce the carboxylic acid to the primary alcohol. A representative protocol from Organic Syntheses outlines:

-

Reagents : L-tert-leucine (1 equiv), I₂ (1.13 equiv), NaBH₄ (excess)

-

Conditions : Methanol solvent, room temperature, 48-hour reaction

-

Workup : Solvent evaporation under reduced pressure, recrystallization from ethanol

This method avoids intermediate isolation, streamlining production. While exact yields are unspecified, analogous reductions report >80% efficiency.

Alternative Reducing Systems

Though less common, LiAlH₄ and BH₃·THF have been explored for carboxylic acid reduction. However, these require pre-activation of the acid (e.g., esterification), adding synthetic steps. For instance, converting L-tert-leucine to its methyl ester followed by LiAlH₄ reduction achieves 75–85% yields but introduces scalability challenges due to moisture sensitivity.

Enzymatic Synthesis of L-tert-Leucine Precursors

Leucine Dehydrogenase (LeuDH)-Catalyzed Reductive Amination

L-tert-leucine, the immediate precursor to L-tert-leucinol, is efficiently synthesized via LeuDH from Exiguobacterium sibiricum (EsiLeuDH). This enzyme catalyzes the NADH-dependent reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine:

-

Substrate : 0.5 M TMP (batch-fed to avoid inhibition)

-

Enzymes : 20 g·L⁻¹ EsiLeuDH, 30 g·L⁻¹ formate dehydrogenase (FDH) for cofactor regeneration

-

Yield : 96% at 20-hour reaction time (Table 1)

Table 1: Enzymatic Synthesis of L-tert-leucine Under Fed-Batch Conditions

| Parameter | Value |

|---|---|

| TMP Concentration | 0.5 M |

| Reaction Time | 20 h |

| Conversion Rate | 98% |

| L-tert-leucine Yield | 96% |

Subsequent Reduction to L-tert-Leucinol

The enzymatically derived L-tert-leucine is reduced to L-tert-leucinol using I₂/NaBH₄ as described in Section 1.1. Combining enzymatic amination (96% yield) with chemical reduction (85% assumed) gives an overall yield of ~82%, outperforming purely chemical routes.

Resolution of Racemic tert-Leucinol Precursors

Dynamic Kinetic Resolution (DKR) of Amino Acid Derivatives

Chiral pyridine-oxide catalysts enable DKR of tert-leucine precursors. A patent details:

-

Substrates : Pentafluorophenol-(dibenzylamino) ester, benzhydrol

-

Catalyst : Chiral PPY nitrogen oxide (0.05–0.1 equiv)

-

Conditions : -5°C, potassium tert-butoxide base, trifluorotoluene/dichloroethane solvent

-

Outcome : >99.5% ee after Pd/C hydrogenation and debenzylation

While this method targets L-tert-leucine, reducing the product provides enantiopure L-tert-leucinol. The DKR step’s high enantioselectivity ensures minimal chiral loss during reduction.

Diastereomeric Salt Resolution

Early methods resolved DL-tert-leucine using camphor-10-sulfonic acid, achieving 23% yield after three recrystallizations. Modern iterations employ dibenzoyl-d-tartrate salts, enhancing yield to 40–50% but requiring multi-day processes. Subsequent reduction of resolved L-tert-leucine follows Section 1.1 protocols.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for L-tert-Leucinol Synthesis

The enzymatic route offers the best balance of yield and scalability, whereas DKR provides superior enantiocontrol for high-value applications.

化学反应分析

Types of Reactions

(S)-tert-Leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.

Major Products Formed

Oxidation: Formation of (S)-tert-leucinal.

Reduction: Formation of (S)-tert-leucinamide.

Substitution: Formation of (S)-tert-leucinyl chloride.

科学研究应用

Pharmaceutical Development

L-tert-Leucinol serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to enhance the stereochemistry of drug molecules is crucial for improving their efficacy and safety profiles. The compound is particularly important in the development of biologically active molecules, including:

- HIV protease inhibitors : These are critical in the treatment of HIV/AIDS.

- Antiviral drugs : L-tert-Leucinol is used as an intermediate in synthesizing compounds that inhibit hepatitis viruses .

Biochemical Research

In biochemical research, L-tert-Leucinol is utilized to study enzyme mechanisms and protein interactions. Its application provides insights into biological processes, aiding the development of new therapeutic strategies. Notably, it is involved in:

- Biosynthesis studies : Research shows that engineered bacteria can produce L-tert-Leucinol from trimethylpyruvic acid with high yields, demonstrating its potential for large-scale production .

- Enzymatic reactions : Leucine dehydrogenase has been identified as a promising biocatalyst for producing L-tert-Leucinol through asymmetric reduction processes .

Cosmetic Formulations

L-tert-Leucinol is incorporated into cosmetic products due to its moisturizing properties. It helps improve skin hydration and texture, making it beneficial for skincare formulations. Its role as a humectant contributes to better skin health outcomes by retaining moisture .

Amino Acid Derivatives

As a precursor for synthesizing other amino acids and their derivatives, L-tert-Leucinol plays a significant role in various biochemical applications, including:

- Nutrition : It is used in dietary supplements.

- Research : Its derivatives are essential for studying metabolic pathways and physiological functions .

Polymer Chemistry

In polymer chemistry, L-tert-Leucinol is utilized in producing specialty polymers that enhance material properties such as flexibility and thermal stability. This application is particularly valuable in industries like packaging and automotive manufacturing, where material performance is critical .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Chiral building block for drugs | Enhances drug efficacy and safety |

| Biochemical Research | Enzyme mechanism studies | Insights into biological processes |

| Cosmetic Formulations | Moisturizing agent | Improves skin hydration and texture |

| Amino Acid Derivatives | Precursor for amino acids | Essential for nutrition and biochemical research |

| Polymer Chemistry | Production of specialty polymers | Enhances flexibility and thermal stability |

Case Studies

- Biosynthesis of L-tert-Leucinol : A study demonstrated the successful production of L-tert-Leucinol using engineered Escherichia coli strains expressing leucine dehydrogenase. The process yielded over 87% of the target compound from trimethylpyruvic acid, showcasing its potential for industrial applications .

- Pharmaceutical Applications : Research highlighted the use of L-tert-Leucinol as an intermediate in synthesizing antiviral agents, illustrating its importance in developing treatments for viral infections like HIV and hepatitis .

- Cosmetic Formulation Development : A formulation study indicated that incorporating L-tert-Leucinol significantly improved the moisturizing properties of skincare products, leading to enhanced consumer satisfaction and effectiveness .

作用机制

The mechanism of action of (S)-tert-Leucinol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the derivative of (S)-tert-Leucinol being studied.

相似化合物的比较

Key Observations :

- The tert-butyl group in L-tert-Leucinol provides superior steric bulk compared to L-valinol (isobutyl) or L-leucinol (linear chain), enhancing enantioselectivity in catalysis .

- D-Phenylglycinol’s aromaticity enables π-π interactions in ligand-substrate binding, unlike aliphatic L-tert-Leucinol .

Enantioselective Catalysis

Key Observations :

- L-tert-Leucinol’s tert-butyl group improves stereochemical control, outperforming L-valinol in Ti(IV)-catalyzed cyanohydrin synthesis .

- In Pd-catalyzed C–H activation, L-tert-Leucinol-based ligands enable efficient immobilization, enhancing recyclability .

Economic and Practical Considerations

- Cost: L-tert-Leucinol is priced at ~$2,563/g (), significantly higher than L-valinol (\sim$150/g) due to synthetic complexity .

- Availability: Commercial suppliers (e.g., Santa Cruz Biotechnology, TCI) stock L-tert-Leucinol, but smaller scales (1–5 g) are common .

- Stability: The tert-butyl group enhances thermal stability, making L-tert-Leucinol preferable in high-temperature reactions over L-leucinol .

生物活性

L-tert-Leucinol, a derivative of the amino acid leucine, has garnered attention for its potential biological activities and applications in various fields, particularly in biocatalysis and peptide synthesis. This article explores the biological activity of L-tert-Leucinol, including its enzymatic interactions, synthesis pathways, and relevant case studies.

L-tert-Leucinol is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 115.19 g/mol

- Melting Point : 30-34 °C

- Optical Activity : [α]26/D +37° in ethanol

- Density : 0.9 g/mL at 25 °C

These properties make L-tert-Leucinol suitable for applications in peptide synthesis and as a chiral building block in organic chemistry .

Enzymatic Activity

L-tert-Leucinol plays a significant role in enzymatic reactions, particularly involving leucine dehydrogenases (LeuDH). These enzymes catalyze the asymmetric reduction of keto acids to their corresponding amino acids. Recent studies have demonstrated the efficiency of engineered LeuDHs in synthesizing L-tert-Leucinol from trimethylpyruvic acid (TMP).

Key Findings from Research

-

Enzyme Characterization :

- A novel marine LeuDH exhibited high activity towards TMP, achieving a yield of 87.38% for L-tert-Leucinol with an enantiomeric excess greater than 99.99% after 25 hours of reaction .

- The enzyme showed strict substrate specificity for nonpolar aliphatic amino acids, with significantly lower activity towards polar and aromatic amino acids .

- Kinetic Parameters :

- Biocatalytic Pathways :

Case Study 1: Biotechnological Application

In a study by Zhu et al., engineered E. coli cells co-expressing leucine dehydrogenase and formate dehydrogenase were utilized to convert TMP to L-tert-Leucinol efficiently. This approach not only enhanced yield but also reduced production costs associated with traditional chemical synthesis methods .

Case Study 2: Pharmaceutical Implications

Research has indicated that L-tert-Leucinol can serve as a key intermediate in the synthesis of various pharmaceutical compounds, including quaternary α-amino acids and α-nitrosulfones. Its chiral nature allows for enantioselective synthesis processes that are essential in drug development .

Tables Summarizing Key Data

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Melting Point | 30-34 °C |

| Density | 0.9 g/mL at 25 °C |

| Optical Activity | [α]26/D +37° |

| Enzyme | Specific Activity (U/mg) | Km (mM) | Yield (%) |

|---|---|---|---|

| PbLeuDH | Crude: 7.42; Purified: 26.50 | L-leucine: 0.40; TMP: 4.92 | 87.38 |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。